molecular formula C15H22OS B8078011 4-(3-Tert-butylphenyl)thian-4-ol

4-(3-Tert-butylphenyl)thian-4-ol

Cat. No.: B8078011
M. Wt: 250.4 g/mol
InChI Key: FEUUBTYWOXLAJS-UHFFFAOYSA-N
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Description

4-(3-Tert-butylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane ring (a six-membered ring with one sulfur atom) substituted at the 4-position with a hydroxyl (-OH) group and a 3-tert-butylphenyl moiety. The tert-butyl group (C(CH₃)₃) is a bulky, electron-donating substituent that significantly influences the compound’s steric and electronic properties.

Properties

IUPAC Name

4-(3-tert-butylphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22OS/c1-14(2,3)12-5-4-6-13(11-12)15(16)7-9-17-10-8-15/h4-6,11,16H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUUBTYWOXLAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=CC(=C1)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(3-Tert-butylphenyl)thian-4-ol involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of various reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand. This involves optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents, to maximize the efficiency and yield of the compound. The industrial production methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Tert-butylphenyl)thian-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with different functional groups, which can be further utilized in various applications.

Scientific Research Applications

4-(3-Tert-butylphenyl)thian-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can be used to study biochemical pathways and interactions. In medicine, this compound may have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases. In industry, it can be used in the production of materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Tert-butylphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular processes. Understanding the mechanism of action is crucial for developing new applications and improving the efficacy of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
4-(3-Tert-butylphenyl)thian-4-ol 3-(C(CH₃)₃)C₆H₄ C₁₅H₂₂OS 250.39* Bulky tert-butyl group; electron-donating
4-(4-Bromophenyl)thian-4-ol 4-BrC₆H₄ C₁₁H₁₃BrOS 273.19 Electron-withdrawing Br; halogenated
4-(4-(Trifluoromethyl)phenyl)thian-4-ol 4-CF₃C₆H₄ C₁₂H₁₃F₃OS 262.29 Strongly electron-withdrawing CF₃ group
4-(3-Chloro-4-fluorophenyl)thian-4-ol 3-Cl-4-FC₆H₃ C₁₁H₁₁ClFOS 245.72 Mixed halogen substituents; polar

*Calculated based on molecular formula.

Physicochemical Properties

  • Electronic Effects :
    • The electron-donating tert-butyl group may increase electron density at the hydroxyl oxygen, slightly reducing acidity compared to electron-withdrawing substituents (e.g., Br, CF₃) .
    • The trifluoromethyl group in 4-(4-(Trifluoromethyl)phenyl)thian-4-ol enhances lipophilicity and metabolic stability, a trait valued in pharmaceuticals .
  • Crystallographic Behavior : Bulky substituents like tert-butyl can influence crystal packing, as seen in SHELX-refined structures .

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